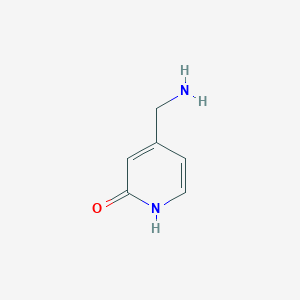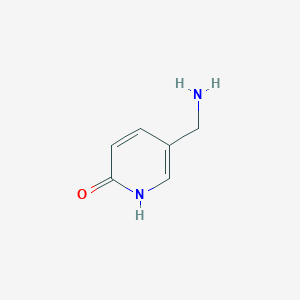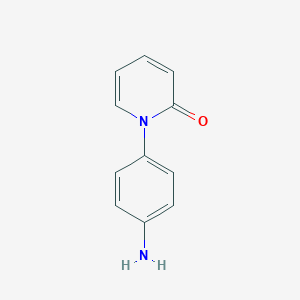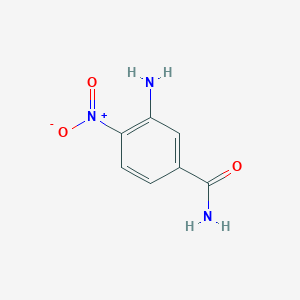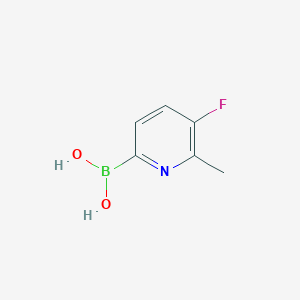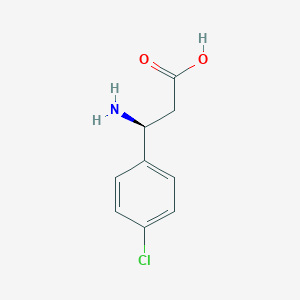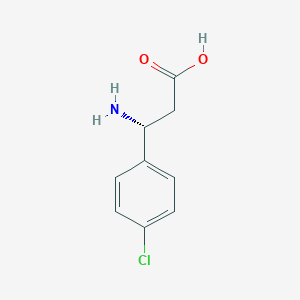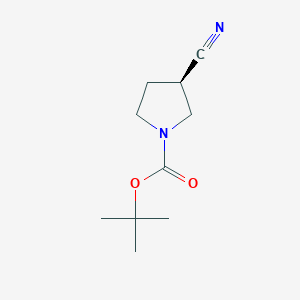
(R)-1-Boc-3-cyanopyrrolidine
Overview
Description
®-1-Boc-3-cyanopyrrolidine is a chiral compound widely used in organic synthesis and pharmaceutical research. The compound features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a cyano group at the third carbon. The ®-configuration indicates the specific spatial arrangement of the substituents around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Boc-3-cyanopyrrolidine typically involves the following steps:
Starting Material: The synthesis often begins with ®-3-cyanopyrrolidine.
Protection: The nitrogen atom of ®-3-cyanopyrrolidine is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of ®-1-Boc-3-cyanopyrrolidine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Using bulk quantities of ®-3-cyanopyrrolidine and tert-butoxycarbonyl chloride.
Optimized Conditions: Employing optimized reaction conditions to maximize yield and purity, including controlled temperature, pressure, and reaction time.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: ®-1-Boc-3-cyanopyrrolidine undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding ®-3-cyanopyrrolidine.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Acidic Hydrolysis: Hydrochloric acid (HCl) or trifluoroacetic acid (TFA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Nucleophilic Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
®-3-cyanopyrrolidine: Obtained by deprotecting the Boc group.
®-3-aminopyrrolidine: Formed by reducing the cyano group.
Various Derivatives: Depending on the nucleophile used in substitution reactions.
Scientific Research Applications
®-1-Boc-3-cyanopyrrolidine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: Employed in the development of chiral drugs and as a building block for active pharmaceutical ingredients (APIs).
Medicinal Chemistry: Utilized in the design and synthesis of novel therapeutic agents.
Chemical Biology: Serves as a probe or ligand in studying biological processes and molecular interactions.
Mechanism of Action
The mechanism of action of ®-1-Boc-3-cyanopyrrolidine depends on its specific application:
As a Protecting Group: The Boc group protects the nitrogen atom during synthetic transformations, preventing unwanted reactions.
As a Chiral Building Block: The ®-configuration provides stereochemical control in the synthesis of chiral compounds, influencing the biological activity and selectivity of the final products.
Comparison with Similar Compounds
(S)-1-Boc-3-cyanopyrrolidine: The enantiomer of ®-1-Boc-3-cyanopyrrolidine with the opposite spatial arrangement.
1-Boc-3-cyanopyrrolidine: The racemic mixture containing both ®- and (S)-enantiomers.
1-Boc-3-aminopyrrolidine: A derivative where the cyano group is reduced to an amine.
Uniqueness: ®-1-Boc-3-cyanopyrrolidine is unique due to its specific ®-configuration, which imparts distinct stereochemical properties. This configuration is crucial in asymmetric synthesis and the development of chiral drugs, where the spatial arrangement of atoms can significantly impact the biological activity and efficacy of the compounds.
Properties
IUPAC Name |
tert-butyl (3R)-3-cyanopyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-5,7H2,1-3H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDMCMFPUSCJNA-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426990 | |
| Record name | (R)-1-Boc-3-cyanopyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132945-76-7 | |
| Record name | (R)-1-Boc-3-cyanopyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-1-Boc-3-cyanopyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Boc-3-Cyanopyrrolidine, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XCF5J248W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
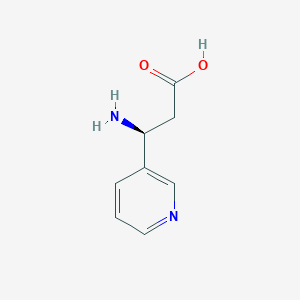
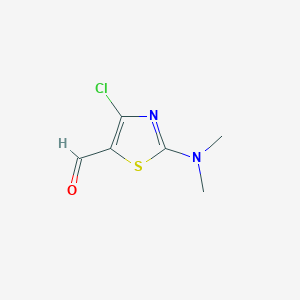
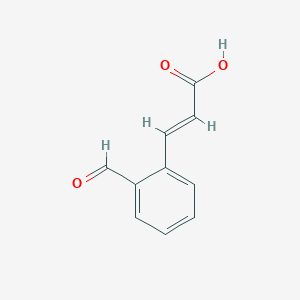
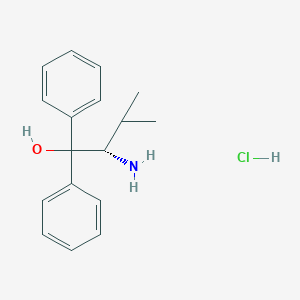
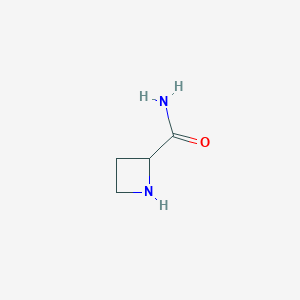
![Tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B111611.png)
